molecular formula C19H21N3O4 B13847007 FA-Ala-Phe-NH2

FA-Ala-Phe-NH2

Cat. No.: B13847007
M. Wt: 355.4 g/mol
InChI Key: IALVRPKNGOHYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FA-Ala-Phe-NH2 is a synthetic peptide composed of the amino acids phenylalanine (Phe), alanine (Ala), and an amide group (NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

FA-Ala-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.

    Deprotection: The protecting group is removed from the N-terminus of the attached amino acid.

    Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

FA-Ala-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino acids in the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide (DCC) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction of the amide group can produce primary amines.

Scientific Research Applications

FA-Ala-Phe-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery system.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of FA-Ala-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

FA-Ala-Phe-NH2 can be compared to other similar peptides, such as:

    Ala-Phe-NH2: Lacks the phenylalanine residue, resulting in different properties and applications.

    FA-Ala-Phe-OH: Contains a carboxyl group instead of an amide group, affecting its reactivity and interactions.

    FA-Ala-Phe-Lys-NH2: Includes an additional lysine residue, which can enhance its binding affinity and specificity.

Properties

IUPAC Name

2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALVRPKNGOHYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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